3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
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Overview
Description
3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science. The presence of the trifluoroethyl group imparts significant stability and reactivity to the compound, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of the compound. The reaction conditions often include the use of dichloromethane as a solvent and blue LED irradiation at 450 nm, which enables the isolation of the desired bicyclic scaffold in good yields .
Industrial Production Methods
Industrial production methods for this compound are still under development, but the use of flow microreactor systems has shown promise. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the trifluoroethyl group with other functional groups.
Scientific Research Applications
3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications, including:
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which 3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. The bicyclic structure provides conformational rigidity, which can improve the selectivity and potency of the compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic structure with similar applications in medicinal chemistry.
3-(2,2,2-Trifluoroethoxy)propionitrile: A fluorinated nitrile compound used in high-energy density lithium metal batteries.
Uniqueness
3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its combination of a trifluoroethyl group and a bicyclic scaffold. This combination imparts significant stability, reactivity, and potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its use as a versatile building block further highlight its uniqueness compared to other similar compounds.
Properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)3-12-1-4-5(2-12)6(4)7(13)14/h4-6H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWIMAJEQLZSHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CN1CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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